Cefpimizole
Overview
Description
Cefpimizole is a third-generation cephalosporin antibiotic developed by Ajinomoto in Japan. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating infections caused by bacteria that are resistant to other antibiotics .
Mechanism of Action
Target of Action
Cefpimizole, a third-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes involved in the final stages of peptidoglycan layer synthesis, which is crucial for bacterial cell wall formation .
Mode of Action
This compound disrupts bacterial cell walls by binding to and inhibiting the PBPs . This interaction prevents the synthesis of the peptidoglycan layer, leading to bacterial cell lysis and death .
Biochemical Pathways
It’s known that the inhibition of pbps disrupts the cross-linking of the peptidoglycan layer in the bacterial cell wall . This disruption leads to cell lysis and death, effectively eliminating the bacterial infection .
Pharmacokinetics
The pharmacokinetics of this compound were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) . The total body clearance was 118.6 +/- 20.2 ml/min . The primary route of elimination for this compound is renal, with approximately 80% of the administered dose excreted as the parent compound .
Result of Action
The result of this compound’s action is the effective elimination of bacterial infections. By inhibiting the PBPs and disrupting the bacterial cell wall, this compound causes bacterial cell lysis and death . This leads to the reduction of the bacterial population, aiding in the resolution of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s elimination, as this compound is primarily excreted through the kidneys . Therefore, in patients with renal impairment, the clearance of this compound may be reduced, potentially leading to increased drug levels and risk of toxicity
Biochemical Analysis
Biochemical Properties
Cefpimizole interacts with penicillin-binding proteins (PBPs), which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls . By inhibiting these PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Cellular Effects
This compound’s primary cellular effect is the disruption of bacterial cell wall synthesis, which leads to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of Gram-positive and Gram-negative bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PBPs . These proteins are essential for the cross-linking step in peptidoglycan synthesis. When this compound binds to these proteins, it prevents them from performing their role, thereby inhibiting the synthesis of peptidoglycan and disrupting the bacterial cell wall .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) .
Metabolic Pathways
The primary route of elimination for this compound is the renal route, with approximately 80% of the administered dose excreted as the parent compound
Transport and Distribution
This compound is distributed in the body following a two-compartment model . The total body clearance was 118.6 +/- 20.2 ml/min, and the renal clearance was 96.2 +/- 17.3 ml/min . This suggests that this compound is primarily transported and distributed via the circulatory system and eliminated through the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefpimizole involves multiple steps, starting from the core cephalosporin structure The process typically includes the acylation of the amino group at the 7-position of the cephalosporin nucleus with a suitable acylating agentThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also includes stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefpimizole undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thiazolidine ring.
Reduction: The carbonyl group in the cephalosporin nucleus can be reduced under specific conditions.
Substitution: Various substituents can be introduced at the 3-position of the cephalosporin nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation can lead to sulfoxide derivatives, while substitution can introduce new functional groups that enhance the antibiotic’s activity .
Scientific Research Applications
Cefpimizole has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying the reactivity of cephalosporins.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Applied in the treatment of infections, particularly those caused by resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical methods
Comparison with Similar Compounds
Cefpimizole is compared with other third-generation cephalosporins such as cefotaxime and cefoperazone. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its broader spectrum of activity and higher stability against beta-lactamases. This makes it particularly effective against resistant bacterial strains .
List of Similar Compounds
- Cefotaxime
- Cefoperazone
- Ceftriaxone
- Ceftazidime
This compound stands out due to its unique imidazole ring, which enhances its binding affinity to PBPs and increases its resistance to beta-lactamase degradation .
Properties
IUPAC Name |
2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMRLHZGOBKAN-KAWPREARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84880-03-5 | |
Record name | Cefpimizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84880-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefpimizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFPIMIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefpimizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.